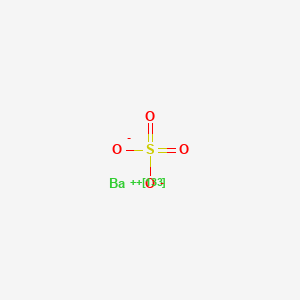

Barium-133 sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium-133 sulfate: is a compound consisting of the radioactive isotope barium-133 and sulfate ions. Barium-133 is a synthetic isotope of barium, which is a soft, silvery alkaline earth metal.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Direct Precipitation Method: This involves the reaction of barium chloride with sulfuric acid to form barium sulfate and hydrochloric acid. The reaction is as follows: [ \text{BaCl}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{HCl} ] This method is simple but does not allow control over particle size .

-

Microemulsions and Microreactors: These methods involve the controlled mixing of barium and sulfate ions in a liquid environment, allowing for better control over particle size and shape .

Industrial Production Methods:

Top-Down Approach: This involves milling larger particles of barium sulfate to achieve the desired size.

Bottom-Up Approach: This involves the interaction of barium and sulfate ions in a liquid environment, often using microemulsions or spinning disc reactors to control particle size and shape.

Análisis De Reacciones Químicas

Types of Reactions:

Precipitation Reaction: Barium sulfate is formed through the precipitation reaction between barium chloride and sulfuric acid.

Exchange Reaction: Barium sulfate can also be formed from the reaction between barium sulfide and sodium sulfate.

Common Reagents and Conditions:

Barium Chloride (BaCl2): Reacts with sulfuric acid to form barium sulfate.

Sulfuric Acid (H2SO4): Used in the precipitation reaction to form barium sulfate.

Barium Sulfide (BaS): Reacts with sodium sulfate to form barium sulfate.

Major Products:

Barium Sulfate (BaSO4): The primary product formed from these reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: Barium sulfate is used as a catalyst in various chemical reactions due to its stability and inertness.

Biology:

Radiographic Contrast Agent: Barium sulfate is widely used as a contrast agent in X-ray imaging of the gastrointestinal tract.

Medicine:

Diagnostic Imaging: Barium sulfate is used in computed tomography (CT) scans to enhance the visibility of the gastrointestinal tract.

Industry:

Mecanismo De Acción

Radiographic Contrast Agent:

High Atomic Number: Barium sulfate has a high atomic number, which makes it opaque to X-rays.

Low Solubility: Its low solubility ensures that it remains in the gastrointestinal tract long enough to provide clear images.

Comparación Con Compuestos Similares

Barium Carbonate (BaCO3): Similar to barium sulfate in terms of density and chemical inertness but is more soluble in water.

Barium Nitrate (Ba(NO3)2): Used in pyrotechnics and has different chemical properties compared to barium sulfate.

Uniqueness:

Propiedades

Número CAS |

34653-35-5 |

|---|---|

Fórmula molecular |

BaO4S |

Peso molecular |

228.97 g/mol |

Nombre IUPAC |

barium-133(2+);sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2/i1-4; |

Clave InChI |

TZCXTZWJZNENPQ-VVUPZWBASA-L |

SMILES isomérico |

[O-]S(=O)(=O)[O-].[133Ba+2] |

SMILES canónico |

[O-]S(=O)(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)